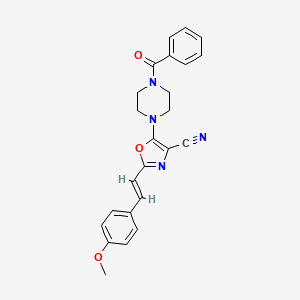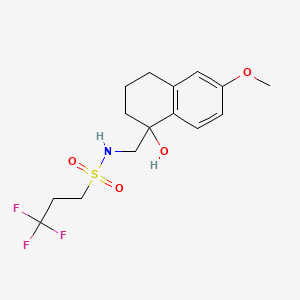
3,3,3-trifluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)propane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,3-trifluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C15H20F3NO4S and its molecular weight is 367.38. The purity is usually 95%.
The exact mass of the compound 3,3,3-trifluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)propane-1-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,3,3-trifluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)propane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3,3-trifluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)propane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Structural Analysis
The synthesis of complex sulfonamide derivatives, including those related to "3,3,3-trifluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)propane-1-sulfonamide," has been a subject of interest in chemical research. For instance, a new compound, tetramethyl 1,1′-(2-[{4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]-2-[(4-methylphenyl)sulfonamido]propane-1,3-diyl)bis(1H-1,2,3-triazole-4,5-dicarboxylate) (3), was synthesized in two steps with an overall yield of 74%. This process involved key steps like the copper-free Huisgen cycloaddition, highlighting the innovative methods in synthesizing sulfonamide derivatives with complex structures (Fall et al., 2021).
Biological Activity and Applications
Research into sulfonamide derivatives has also extended into their biological activities. A study on sulfonamides derived from indanes and tetralines revealed their potential as inhibitors against human carbonic anhydrase isozymes, indicating the therapeutic potential of such compounds in medical chemistry (Akbaba et al., 2014).
Material Science and Engineering Applications
In the field of materials science, sulfonamide derivatives are explored for their potential applications in creating new materials with unique properties. For example, research on polyfluoro-1-(tosyloxy)prop-1-enyllithiums and their reaction with electrophiles has provided an efficient and convenient access to (Z)-1,1-di- and 1,1,1-tri-fluoro-3-(tosyloxy)alk-3-en-2-ones, showcasing the versatility of sulfonamide derivatives in synthesizing materials with potential applications in various industries (Funabiki et al., 1998).
Pharmacological Research
Beyond material science, the pharmacological aspects of sulfonamide derivatives are being studied. The biotransformation of 2,3,3,3-tetrafluoropropene (HFO-1234yf) in rabbits, for instance, has been examined to understand its metabolic pathways and potential effects on biological systems. This research contributes to the broader understanding of how such compounds interact with living organisms, which is crucial for their safe and effective use in pharmaceutical applications (Schuster et al., 2010).
作用機序
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors
Mode of Action
It’s known that indole derivatives, which share a similar structure with the compound, possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound may interact with its targets in a way that leads to these effects, but more research is needed to confirm this.
Biochemical Pathways
For example, indole derivatives are known to have diverse biological activities and are involved in numerous biochemical pathways
Pharmacokinetics
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound may have unique pharmacokinetic properties due to the presence of the trifluoromethyl group, but more research is needed to confirm this.
Result of Action
It’s known that a bacteria strain with 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide-degrading ability was identified, and a novel amidase was cloned and demonstrated to be capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3 . This suggests that the compound may have specific molecular and cellular effects, but more research is needed to confirm this.
Action Environment
It’s known that 1,1,1,3,3,3-hexafluoro-2-propanol, a compound with a similar structure, has certain toxicity to the human body, and contact or inhalation of its vapor may cause irritation to the eyes, skin, and respiratory tract . This suggests that environmental factors such as exposure conditions may influence the compound’s action and efficacy, but more research is needed to confirm this.
特性
IUPAC Name |
3,3,3-trifluoro-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO4S/c1-23-12-4-5-13-11(9-12)3-2-6-14(13,20)10-19-24(21,22)8-7-15(16,17)18/h4-5,9,19-20H,2-3,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDIEBFGOCQNOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)CCC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-trifluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)propane-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

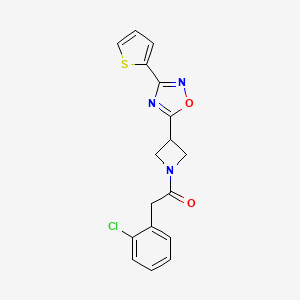

![(E)-4-(Dimethylamino)-N-[(3-imidazol-1-ylcyclobutyl)methyl]but-2-enamide](/img/structure/B2739756.png)
![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one](/img/no-structure.png)
![(E)-4-(Dimethylamino)-N-[3-(2-fluorophenoxy)butan-2-yl]but-2-enamide](/img/structure/B2739758.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2739761.png)
![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2739764.png)
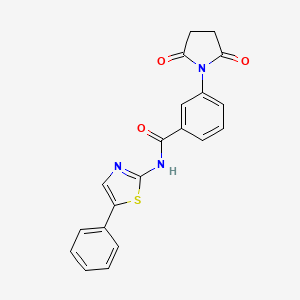
![5-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2739768.png)

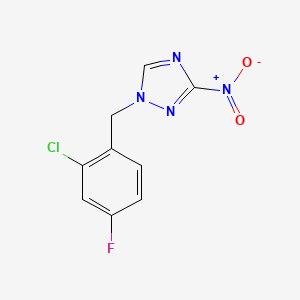

![3-Methyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2739774.png)
